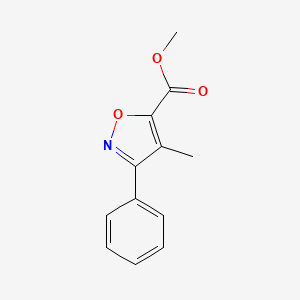
4-Methyl-3-phenyl-isoxazole-5-carboxylicacidmethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester is a heterocyclic compound with the molecular formula C12H11NO3. This compound is part of the isoxazole family, known for its diverse biological activities and applications in medicinal chemistry . The structure consists of an isoxazole ring substituted with a methyl group at the 4-position, a phenyl group at the 3-position, and a carboxylic acid methyl ester at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride in the presence of a base, followed by esterification. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the temperature and reaction time more precisely, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: 4-Methyl-3-phenyl-isoxazole-5-carboxylic acid.
Reduction: 4-Methyl-3-phenyl-isoxazole-5-carbinol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation, microbial growth, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-5-isoxazolecarboxylic acid methyl ester
- 4-Methyl-5-phenyl-isoxazole-3-carboxylic acid methyl ester
- 5-Phenyl-3-isoxazolecarboxylic acid methyl ester
Uniqueness
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the phenyl group at the 3-position can enhance its stability and interaction with biological targets compared to other isoxazole derivatives .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 4-methyl-3-phenyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-10(9-6-4-3-5-7-9)13-16-11(8)12(14)15-2/h3-7H,1-2H3 |
InChI Key |
SAZXQIDSHBCZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


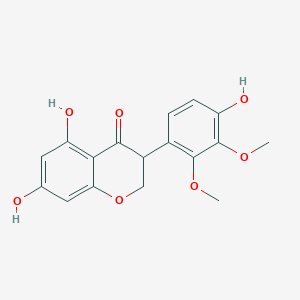

![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)

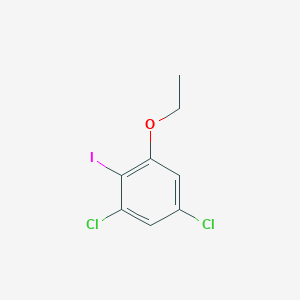

![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)
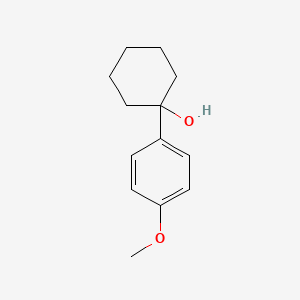



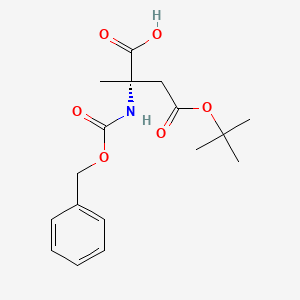
![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)

